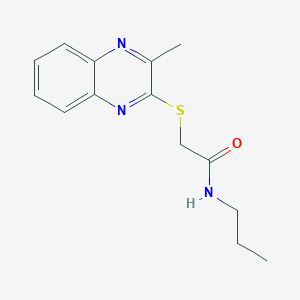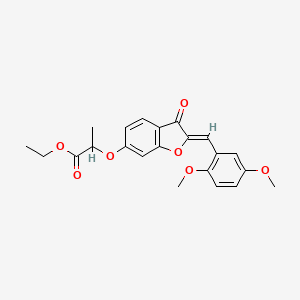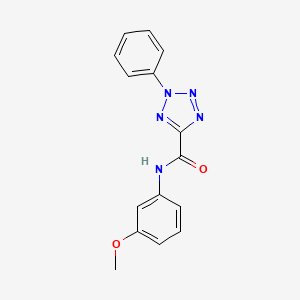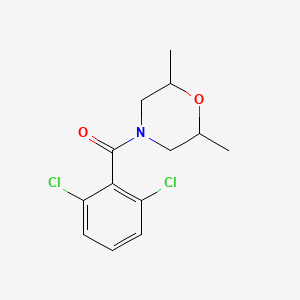![molecular formula C13H14LiNO4S B2639489 lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1H-indole-2-sulfinate CAS No. 2193064-61-6](/img/structure/B2639489.png)
lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1H-indole-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1H-indole-2-sulfinate is a chemical compound with a complex structure that includes a lithium ion, a tert-butoxycarbonyl group, and an indole-2-sulfinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1H-indole-2-sulfinate typically involves the reaction of 1H-indole-2-sulfinic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with lithium hydroxide to form the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1H-indole-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinic acid moiety to a sulfide.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or ether.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid in solvents like dichloromethane.
Major Products
Oxidation: Sulfonate derivatives
Reduction: Sulfide derivatives
Substitution: Compounds with different protective groups replacing the tert-butoxycarbonyl group
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1H-indole-2-sulfinate has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1H-indole-2-sulfinate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution and addition reactions. The lithium ion can also play a role in stabilizing reaction intermediates and facilitating electron transfer processes. The pathways involved include:
Nucleophilic substitution: The sulfinic acid moiety can attack electrophilic centers.
Electron transfer: The lithium ion can facilitate redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-sulfinate
- Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate
- Lithium(1+) ion 2-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}amino)methyl]furan-3-carboxylate
Uniqueness
Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-1H-indole-2-sulfinate is unique due to its indole-2-sulfinate moiety, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of functional groups and reactivity patterns, making it valuable for specific synthetic and research applications.
Eigenschaften
IUPAC Name |
lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S.Li/c1-13(2,3)18-12(15)14-10-7-5-4-6-9(10)8-11(14)19(16)17;/h4-8H,1-3H3,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKABVLTZYBLDGP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14LiNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[2-[(2-chloropyridine-3-carbonyl)amino]-4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2639407.png)



![6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2639414.png)
![6-methoxy-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2639415.png)
![(3E)-3-{[(4-chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2639419.png)

![N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2639422.png)

![4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether](/img/structure/B2639425.png)



